N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a unique structure that combines a dioxin ring, a pyrazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to their inhibition .
Biochemical Pathways
Inhibition of lipoxygenase enzymes would affect the arachidonic acid pathway, which is involved in the production of leukotrienes, substances that mediate inflammation .
Result of Action
Inhibition of lipoxygenase enzymes could potentially reduce the production of leukotrienes, thereby reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antibacterial or enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted benzenesulfonamides and pyrazole derivatives. These compounds share structural features with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
What sets this compound apart is its combination of a dioxin ring with a pyrazole and carboxamide group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-7-21-12-14(18(20-21)25-8-4-2)17(22)19-13-5-6-15-16(11-13)24-10-9-23-15/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFLTLJRORGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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